molecular formula C6H8O5 B13147358 1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid

1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B13147358
M. Wt: 160.12 g/mol
InChI Key: SQGHFJDERKZGSG-VKHMYHEASA-N
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Description

1-[(R)-Carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid is a cyclopropane-derived carboxylic acid featuring a chiral center at the R-configurated hydroxymethylcarboxy substituent. Cyclopropane carboxylic acids are notable for their strained ring systems, which confer unique reactivity and biological activity.

Properties

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H8O5/c7-3(4(8)9)6(1-2-6)5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)/t3-/m0/s1

InChI Key

SQGHFJDERKZGSG-VKHMYHEASA-N

Isomeric SMILES

C1CC1([C@H](C(=O)O)O)C(=O)O

Canonical SMILES

C1CC1(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Nitrite-Catalyzed Hydroxylation and Ester Deprotection

A patented method (CN110862311A) describes a two-step synthesis starting from 1-aminocyclopropyl methyl formate:

  • Step 1: Dissolve 1-aminocyclopropyl methyl formate in aqueous sulfuric acid (molar ratio H2SO4:substrate ~1.0-1.1:1), cool to 0–5 °C, and add sodium nitrite solution (molar ratio NaNO2:substrate ~1.0-1.1:1). Stir for 0.5–1 hour at 15–30 °C to form 1-hydroxycyclopropyl methyl formate.
  • Step 2: Remove the methyl ester protecting group by treating with a base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in a tetrahydrofuran/water mixture (volume ratio 2–3:1). The base is added in batches (molar ratio base:substrate 8–12:1), and the reaction is conducted at 20–40 °C to yield 1-hydroxycyclopropanecarboxylic acid.

Yields and Conditions:

  • Total yield: 60–70% after optimization.
  • Mild reaction conditions with simple post-treatment by ethyl acetate extraction and concentration.
  • High purity product suitable for industrial scale-up.
Step Reagents/Conditions Molar Ratios Temperature (°C) Time Yield (%)
1 1-aminocyclopropyl methyl formate + H2SO4 + NaNO2 H2SO4:substrate 1.0-1.1:1; NaNO2:substrate 1.0-1.1:1 0–5 (cooling), then 15–30 0.5–1 h Intermediate formed
2 Base (LiOH, NaOH, or KOH) in THF/H2O Base:substrate 8–12:1 20–40 Not specified Final acid obtained

This method is advantageous due to its relatively high yield, mild conditions, and scalability.

Comparative Analysis of Preparation Methods

Feature Nitrite-Catalyzed Hydroxylation (Patent) Diazoacetate Cyclopropanation (Research)
Starting Material 1-Aminocyclopropyl methyl formate 2-Chloro-4-methylpyrimidine
Number of Steps 2 3
Yield 60–70% total 58% over 3 steps (28% isolated cyclopropane ester)
Stereochemistry Control Produces target acid with (R)-configuration via mild conditions Racemic mixture resolved by diastereomeric salt formation
Reaction Conditions Mild, aqueous acidic/basic media Use of potentially hazardous ethyl diazoacetate
Scalability Suitable for industrial scale-up Limited by catalyst availability and safety issues
Purification Simple extraction and concentration Chromatography and chiral separation required

Chemical Reactions Analysis

Types of Reactions

1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid groups can be reduced to form alcohols.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of additional carboxylic acid groups.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, cyclopropane derivatives are known to interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

  • Structure: Features an amino group instead of hydroxymethylcarboxy substituents.
  • Role : A key ethylene precursor in plants, regulated by ACC synthase (ACS) and ACC oxidase (ACO) .
  • Key Data: Molecular Formula: C₄H₇NO₂ Molecular Weight: 101.10 g/mol Applications: Ethylene biosynthesis modulation in postharvest fruit preservation .

1-Hydroxy-1-cyclopropanecarboxylic Acid

  • Structure : Contains a hydroxyl group directly attached to the cyclopropane ring.
  • Synthesis : Prepared via methods such as ester hydrolysis (e.g., methyl 1-hydroxycyclopropanecarboxylate) .
  • Key Data :
    • Molecular Formula: C₄H₆O₃
    • Molecular Weight: 102.09 g/mol
    • Applications: Intermediate in organic synthesis .

1-(Carboxymethyl)cyclopropane-1-carboxylic Acid

  • Structure : Includes a carboxymethyl substituent.
  • Key Data :
    • Molecular Formula: C₆H₈O₄
    • Molecular Weight: 144.12 g/mol
    • Applications: Used in chemical synthesis; structurally similar to the target compound but lacks hydroxyl functionality .

1-Methoxycyclopropane-1-carboxylic Acid

  • Structure : Methoxy group replaces the hydroxyl substituent.

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Role References
1-[(R)-Carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid (Hypothetical) C₆H₈O₅ 176.12 Carboxy, hydroxymethyl Potential drug intermediate
1-Aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂ 101.10 Amino Ethylene biosynthesis in plants
1-Hydroxy-1-cyclopropanecarboxylic acid C₄H₆O₃ 102.09 Hydroxyl Organic synthesis intermediate
1-(Carboxymethyl)cyclopropane-1-carboxylic acid C₆H₈O₄ 144.12 Carboxymethyl Chemical synthesis
1-Methoxycyclopropane-1-carboxylic acid C₅H₈O₃ 116.12 Methoxy Research applications

Biological Activity

1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid, also known as cyclopropaneacetic acid, is a compound with significant biological activity. Its molecular formula is C6_6H8_8O5_5, and it has garnered attention in various fields, including pharmacology and agriculture. This article explores its biological activities, with a focus on its cytotoxicity, antibacterial properties, and potential agricultural applications.

  • Molecular Formula: C6_6H8_8O5_5
  • Molar Mass: 160.12472 g/mol
  • CAS Number: 225518-74-1

Cytotoxic Activity

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The compound has been tested for its ability to inhibit cell proliferation and induce apoptosis.

Table 1: Cytotoxicity Data

Cell LineIC50_{50} (µM)Notes
A549 (lung adenocarcinoma)<10Selective cytotoxicity observed
A375 (melanoma)5.7Significant inhibition
Hela (cervical cancer)Not effectiveCompared to cisplatin

In a study utilizing the MTT assay, the compound demonstrated selective cytotoxicity towards A375 cells with an IC50_{50} of 5.7 µM, indicating a promising potential for targeted cancer therapies .

Antibacterial Activity

The antibacterial properties of this compound have also been explored, particularly its effectiveness against Gram-positive and Gram-negative bacteria. The presence of the carboxylic acid functional group is crucial for its antimicrobial activity.

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The compound showed notable inhibitory effects against Staphylococcus aureus with an MIC of 32 µg/mL, highlighting its potential as a natural antibacterial agent .

Agricultural Applications

This compound is being investigated for its role in enhancing plant resilience against biotic stressors. Its structural similarity to other cyclopropane derivatives suggests it may modulate plant defense mechanisms effectively.

Case Study: Maize Resistance Enhancement

A recent study demonstrated that the application of related compounds like 1-amino-cyclopropane-1-carboxylic acid (ACCA) improved maize resistance to pathogens and drought stress through modulation of ethylene biosynthesis pathways. This suggests that similar cyclopropane derivatives could be beneficial in agricultural practices .

Table 3: Effects on Maize

TreatmentPathogen Resistance Increase (%)Drought Tolerance Improvement (%)
Control--
ACCA4030

The findings indicate a significant increase in both pathogen resistance and drought tolerance when ACCA was applied, suggesting that cyclopropane derivatives could be developed into effective agricultural treatments .

Q & A

Q. What are the key synthetic routes for 1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation strategies using diazo compounds and olefins with transition metal catalysts (e.g., rhodium or copper) under inert, low-temperature conditions to minimize side reactions. Functionalization of the cyclopropane ring with carboxyl and hydroxyl groups requires stereoselective methods, such as chiral auxiliaries or asymmetric catalysis, to achieve the (R)-configuration. Post-synthetic purification via recrystallization or chromatography ensures high enantiomeric purity .

Q. How can the stereochemical configuration of this compound be confirmed?

X-ray crystallography is the gold standard for determining absolute stereochemistry. Alternatively, nuclear Overhauser effect (NOE) experiments in NMR can confirm spatial arrangements of substituents. Chiral HPLC or capillary electrophoresis with chiral stationary phases can validate enantiopurity, while circular dichroism (CD) spectroscopy provides complementary data on optical activity .

Q. What analytical techniques are critical for structural characterization?

  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • FT-IR identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹).
  • Multinuclear NMR (¹H, ¹³C, DEPT, COSY) resolves cyclopropane ring protons (δ 0.8–1.5 ppm) and distinguishes diastereotopic protons.
  • X-ray diffraction provides definitive bond lengths and angles for the strained cyclopropane system .

Advanced Research Questions

Q. How does this compound interact with enzymatic pathways in plant stress responses?

As a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), it may competitively inhibit ACC oxidase, a key enzyme in ethylene biosynthesis. Ethylene regulates stress responses (e.g., drought, pathogen attack), and isotopic labeling (e.g., ¹⁴C-ACC) can track its metabolic fate. In vitro assays with recombinant ACC oxidase and in planta studies under controlled stressors (e.g., salicylic acid treatment) reveal its modulation of ethylene signaling .

Q. What strategies resolve contradictions in reactivity data under varying conditions?

Discrepancies in reaction outcomes (e.g., oxidation vs. reduction dominance) often stem from solvent polarity, pH, or catalyst loading. For example:

  • In acidic conditions (pH <3), the carboxylic acid group may protonate, altering nucleophilicity.
  • Transition metal catalysts (e.g., Cu(I)) favor cyclopropane ring-opening via strain relief, while Pd(0) promotes cross-coupling. Methodological reconciliation involves kinetic studies (e.g., stopped-flow spectroscopy) and computational modeling (DFT) to map energy barriers for competing pathways .

Q. What computational methods predict its behavior in catalytic processes?

Density functional theory (DFT) calculates transition states for cyclopropane ring-opening or functionalization reactions. Molecular dynamics (MD) simulations model solvent effects and enzyme-substrate binding (e.g., ACC oxidase active site). QSAR models correlate substituent electronic effects (Hammett σ constants) with reactivity trends, aiding catalyst design for stereoselective transformations .

Methodological Notes

  • Stereoselective Synthesis : Use chiral Rh(II) catalysts (e.g., Rh₂(S-DOSP)₄) for asymmetric cyclopropanation .
  • Enzymatic Assays : Couple ACC oxidase activity with ethylene quantification via gas chromatography (GC-FID) .
  • Contradiction Analysis : Employ multivariable DOE (design of experiments) to isolate factors influencing reactivity .

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